molecular formula C20H32N2O3S2 B13413885 (2,2-Dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)disulfanyl-N-methylcarbamate CAS No. 78081-77-3

(2,2-Dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)disulfanyl-N-methylcarbamate

Cat. No.: B13413885
CAS No.: 78081-77-3
M. Wt: 412.6 g/mol
InChI Key: LGKXNKLJVLMSNW-UHFFFAOYSA-N
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Description

Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine is a chemical compound with the molecular formula C20H32N2O3S2 and a molecular weight of 412.61 g/mol . This compound is known for its unique structure, which includes a disulfide bond and a carbamate group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine involves multiple steps, including the formation of the disulfide bond and the carbamate groupThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as thionyl chloride and sodium hydroxide .

Industrial Production Methods

Industrial production of Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine involves its interaction with molecular targets through its disulfide and carbamate groups. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and enzymes. The carbamate group can inhibit enzyme activity by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine is unique due to its combination of a disulfide bond and a carbamate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .

Properties

CAS No.

78081-77-3

Molecular Formula

C20H32N2O3S2

Molecular Weight

412.6 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)disulfanyl]-N-methylcarbamate

InChI

InChI=1S/C20H32N2O3S2/c1-6-8-13-22(14-9-7-2)27-26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3

InChI Key

LGKXNKLJVLMSNW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)SSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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